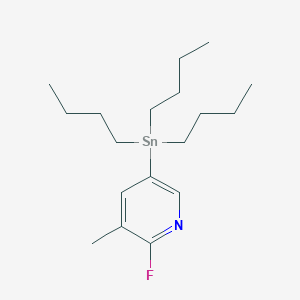

Tributyl-(6-fluoro-5-methyl-3-pyridyl)stannane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

405556-98-1 |

|---|---|

Molecular Formula |

C18H32FNSn |

Molecular Weight |

400.2 g/mol |

IUPAC Name |

tributyl-(6-fluoro-5-methylpyridin-3-yl)stannane |

InChI |

InChI=1S/C6H5FN.3C4H9.Sn/c1-5-3-2-4-8-6(5)7;3*1-3-4-2;/h3-4H,1H3;3*1,3-4H2,2H3; |

InChI Key |

RQUAKCLDWVTFDN-UHFFFAOYSA-N |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CN=C(C(=C1)C)F |

Origin of Product |

United States |

Foundational & Exploratory

Tributyl-(6-fluoro-5-methyl-3-pyridyl)stannane chemical properties

An In-Depth Technical Guide to Tributyl-(6-fluoro-5-methyl-3-pyridyl)stannane: Properties, Synthesis, and Application in Cross-Coupling Chemistry

Introduction

This compound is a specialized organometallic reagent belonging to the organostannane class of compounds. Its significance in modern organic synthesis, particularly within pharmaceutical and materials science research, is anchored in its function as a versatile building block. This guide provides a comprehensive overview of its chemical properties, a detailed methodology for its synthesis, and its primary application as a nucleophilic partner in palladium-catalyzed Stille cross-coupling reactions. The fluorinated methyl-pyridine moiety it carries is a common structural motif in biologically active molecules, making this reagent a valuable tool for drug development professionals seeking to introduce this specific fragment with high precision and efficiency. The discussion herein is tailored for researchers and scientists, emphasizing not just the procedural steps but the underlying chemical principles that govern its synthesis and reactivity.

Core Chemical Properties and Identifiers

A clear understanding of a reagent's fundamental properties is paramount for its effective and safe use in a laboratory setting. The key identifiers and physicochemical properties of this compound are summarized below.

| Property | Data | Source(s) |

| IUPAC Name | tributyl-(6-fluoro-5-methylpyridin-3-yl)stannane | [1] |

| Synonyms | 2-Fluoro-3-methyl-5-(tributylstannyl)pyridine | [1] |

| CAS Number | 405556-98-1 | [1] |

| Molecular Formula | C₁₈H₃₂FNSn | [1] |

| Molecular Weight | 400.2 g/mol | [1] |

| Appearance | Expected to be a colorless to pale yellow oil or liquid | N/A |

| Solubility | Soluble in common organic solvents (THF, Dioxane, Toluene, DMF) | N/A |

| Stability | Stable under inert atmosphere; sensitive to air and moisture | [2] |

Synthesis and Mechanism

The preparation of this compound is typically achieved through a two-step sequence starting from a commercially available or synthesized halopyridine precursor. The strategy involves the formation of a highly reactive organolithium intermediate followed by quenching with an electrophilic tin species.

Retrosynthetic Analysis

The most logical disconnection for the target stannane is at the Carbon-Tin bond. This reveals a pyridyl anion synthon and a tributyltin cation synthon. In practice, this is realized by using a halopyridine precursor, which undergoes a lithium-halogen exchange to generate a pyridyllithium species, which is then trapped by tributyltin chloride.

Caption: Retrosynthetic pathway for the target stannane.

Precursor: 2-Fluoro-3-methyl-5-bromopyridine

The key starting material is 2-fluoro-3-methyl-5-bromopyridine (CAS No: 34552-16-4).[3] This compound serves as the structural backbone and is essential for the subsequent stannylation step. It is a versatile organic intermediate in its own right, often used in the synthesis of pharmaceuticals and agrochemicals due to the reactive handles provided by the bromine and fluorine atoms.[4] Its properties are summarized in the table below.

| Property | Data | Source(s) |

| Molecular Formula | C₆H₅BrFN | [4] |

| Molecular Weight | 190.01 g/mol | [4] |

| Appearance | White crystalline powder | [4] |

| Boiling Point | ~205.0 °C at 760 mmHg | [4] |

| Density | ~1.6 g/cm³ | [4] |

Experimental Protocol: Synthesis of this compound

This protocol describes the lithium-halogen exchange of 2-fluoro-3-methyl-5-bromopyridine followed by quenching with tributyltin chloride.

Materials:

-

2-Fluoro-3-methyl-5-bromopyridine

-

n-Butyllithium (n-BuLi), typically 2.5 M in hexanes

-

Tributyltin chloride (Bu₃SnCl)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether or hexanes for work-up

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Setup: Under an inert atmosphere (Argon or Nitrogen), add 2-fluoro-3-methyl-5-bromopyridine (1.0 eq) and anhydrous THF to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. This low temperature is critical to prevent unwanted side reactions and ensure the stability of the highly reactive aryllithium intermediate.

-

Lithiation: Slowly add n-butyllithium (1.05 eq) dropwise via syringe or dropping funnel, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour. Successful lithium-halogen exchange is favored over deprotonation at this temperature.

-

Stannylation: Add tributyltin chloride (1.1 eq) dropwise to the reaction mixture, again maintaining the temperature at -78 °C.

-

Warming: After the addition is complete, allow the reaction to stir at -78 °C for an additional 30 minutes before slowly warming to room temperature over 1-2 hours.

-

Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and dilute with diethyl ether or hexanes. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product is typically purified by vacuum distillation or column chromatography on silica gel to afford the pure this compound as a clear oil.

Application in Stille Cross-Coupling

The primary utility of this compound is as a nucleophilic coupling partner in the Stille reaction. This palladium-catalyzed reaction forms a new carbon-carbon bond between an organostannane and an organic electrophile (typically a halide or triflate).[2][5] The Stille reaction is renowned for its tolerance of a wide variety of functional groups, making it exceptionally useful in the synthesis of complex molecules.[6]

The Stille Catalytic Cycle

The mechanism of the Stille reaction is a well-studied catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.[2][7]

Caption: The catalytic cycle of the Stille cross-coupling reaction.

-

Oxidative Addition: The active Pd(0) catalyst reacts with the organic electrophile (R¹-X), inserting itself into the carbon-halogen bond to form a square planar Pd(II) intermediate.[7]

-

Transmetalation: The organostannane (R²-SnBu₃) transfers its organic group (the 6-fluoro-5-methyl-3-pyridyl moiety in this case) to the palladium center, displacing the halide and forming a new diorganopalladium(II) complex. This is often the rate-limiting step of the cycle.[2][8]

-

Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the desired C-C bond in the final product and regenerating the Pd(0) catalyst, which re-enters the cycle.[7]

Exemplary Protocol: Stille Coupling

Materials:

-

Aryl bromide or iodide (Ar-X, 1.0 eq)

-

This compound (1.1-1.5 eq)

-

Palladium catalyst, e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ (1-5 mol%)

-

Ligand (if needed, e.g., PPh₃, XPhos)

-

Anhydrous solvent (e.g., Toluene, Dioxane, or DMF)

-

Optional: Copper(I) iodide (CuI) as a co-catalyst

Procedure:

-

Setup: To a dry flask under an inert atmosphere, add the aryl halide, the palladium catalyst, and any additional ligand.

-

Reagent Addition: Add the anhydrous solvent, followed by this compound.

-

Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS until the starting material is consumed. The choice of solvent and temperature is crucial and often needs to be optimized for specific substrates.

-

Work-up: Upon completion, cool the reaction to room temperature and proceed with the purification protocol described below.

Post-Reaction Work-up and Purification

A significant drawback of the Stille reaction is the difficulty in removing the toxic and often nonpolar tributyltin byproducts.[5] A standard and effective method involves treatment with aqueous potassium fluoride (KF).

Caption: Workflow for removal of tin byproducts using KF.

The fluoride ions react with residual tributyltin species (like Bu₃SnCl) to form tributyltin fluoride (Bu₃SnF), a highly insoluble solid that precipitates out of the organic solvent and can be easily removed by filtration.[9] This step is critical for obtaining a pure product free from toxic tin residues.

Safety, Handling, and Toxicology

Organotin compounds, including this compound, are highly toxic and require careful handling. The primary hazards are associated with the tributyltin moiety.

GHS Hazard Information (representative for tributyltin compounds):

| Hazard Class | Statement | Source(s) |

| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed | [10][11][12] |

| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin | [10][11][12] |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | [10][11][12] |

| Serious Eye Damage/Irritation (Category 2) | H319: Causes serious eye irritation | [10][11][12] |

| Reproductive Toxicity (Category 1B) | H360: May damage fertility or the unborn child | [10][12] |

| Specific Target Organ Toxicity (Repeated Exposure) | H372: Causes damage to organs through prolonged or repeated exposure | [10][12] |

| Hazardous to the Aquatic Environment | H410: Very toxic to aquatic life with long lasting effects | [10][12] |

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: All manipulations must be performed in a certified chemical fume hood to avoid inhalation of vapors.

-

Personal Protective Equipment: Wear nitrile gloves (double-gloving is recommended), a flame-resistant lab coat, and chemical safety goggles or a face shield.[10]

-

Spill Management: Spills should be absorbed with an inert material (e.g., vermiculite) and collected into a sealed container for hazardous waste disposal.

-

Disposal: All waste containing organotin compounds must be disposed of as hazardous chemical waste according to institutional and local regulations. Do not discharge into drains or the environment.

Conclusion

This compound is a high-value synthetic intermediate whose utility is firmly established in the context of palladium-catalyzed cross-coupling chemistry. While its synthesis is straightforward for those skilled in handling organometallic reagents, its application demands a thorough understanding of the Stille reaction mechanism and meticulous attention to post-reaction purification. The significant toxicity of organostannanes necessitates strict adherence to safety protocols. For drug development professionals and synthetic chemists, this reagent provides a reliable and efficient method for incorporating the 6-fluoro-5-methyl-3-pyridyl scaffold, a privileged structure in modern medicinal chemistry.

References

-

Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]

-

Wikipedia. (2023). Stille reaction. Retrieved from [Link]

-

LookChem. (n.d.). Exploring 2-Bromo-3-Fluoro-5-Methylpyridine: A Versatile Organic Intermediate. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Stille Coupling. Retrieved from [Link]

-

Heravi, M. M., Hashemi, E., & Azimian, F. (n.d.). Pd cross-coupling mechanism of the Stille reaction. ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). 2-Fluoro-3-methyl-5-(tributylstannyl)pyridine. Retrieved from [Link]

-

PubChem. (n.d.). 2-Fluoro-5-methyl-3-(tributylstannyl)pyridine. Retrieved from [Link]

-

Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-3-fluoro-5-methylpyridine. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Palladium-catalyzed coupling of acid chlorides with organotin reagents. Retrieved from [Link]

Sources

- 1. 2-Fluoro-3-methyl-5-(tributylstannyl)pyridine | C18H32FNSn | CID 16427124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Stille reaction - Wikipedia [en.wikipedia.org]

- 3. 2-Bromo-3-fluoro-5-methylpyridine | C6H5BrFN | CID 13537536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. innospk.com [innospk.com]

- 5. Stille Coupling [organic-chemistry.org]

- 6. uwindsor.ca [uwindsor.ca]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. fishersci.com [fishersci.com]

- 12. 6-Chloro-3-(tributylstannyl)pyridine AldrichCPR 183545-05-3 [sigmaaldrich.com]

An In-Depth Technical Guide to the Synthesis of Tributyl-(6-fluoro-5-methyl-3-pyridyl)stannane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of Tributyl-(6-fluoro-5-methyl-3-pyridyl)stannane, a key organometallic intermediate in modern medicinal chemistry. This document details a robust two-step synthetic pathway, commencing with the preparation of the crucial precursor, 5-bromo-2-fluoro-3-methylpyridine, followed by a lithium-halogen exchange and subsequent stannylation. The guide is designed to provide researchers and drug development professionals with a thorough understanding of the synthetic strategy, experimental protocols, mechanistic insights, and critical safety considerations.

Introduction: The Strategic Importance of Fluorinated Pyridylstannanes

This compound is a highly valuable reagent in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[1][2] Its utility stems from its role as a key building block in palladium-catalyzed cross-coupling reactions, most notably the Stille coupling.[1] The presence of the fluorinated and methylated pyridine moiety makes it an attractive component for introducing this specific heterocyclic system into potential drug candidates. Fluorine substitution is a widely employed strategy in medicinal chemistry to modulate the metabolic stability, lipophilicity, and binding affinity of bioactive molecules.

Organotin reagents, such as the title compound, are favored for their tolerance of a wide variety of functional groups and their relative stability to air and moisture.[1] This guide will provide a detailed, scientifically grounded pathway to access this important synthetic intermediate.

Retrosynthetic Analysis and Synthetic Strategy

The synthesis of this compound can be logically approached through a retrosynthetic disconnection of the carbon-tin bond. This reveals the precursor, 5-bromo-2-fluoro-3-methylpyridine, and a tributyltin electrophile. The forward synthesis, therefore, involves two key stages:

-

Synthesis of 5-bromo-2-fluoro-3-methylpyridine: This intermediate can be prepared from commercially available starting materials through a diazotization and bromination sequence.

-

Stannylation via Lithium-Halogen Exchange: The target compound is then synthesized by a lithium-halogen exchange reaction on 5-bromo-2-fluoro-3-methylpyridine at low temperature, followed by quenching the resulting aryllithium intermediate with tributyltin chloride.

Caption: Retrosynthetic analysis of this compound.

Experimental Protocols

Stage 1: Synthesis of 5-bromo-2-fluoro-3-methylpyridine

This procedure is adapted from established methods for the synthesis of fluorinated pyridines.[3]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Amino-5-bromo-3-methylpyridine | 187.04 | 20.0 g | 0.107 |

| Hydrofluoric acid (48% aq.) | 20.01 | 40 mL | - |

| Sodium nitrite (NaNO₂) | 69.00 | 8.1 g | 0.117 |

| Dichloromethane (CH₂Cl₂) | 84.93 | 200 mL | - |

| Saturated sodium bicarbonate (NaHCO₃) solution | - | As needed | - |

| Anhydrous magnesium sulfate (MgSO₄) | 120.37 | As needed | - |

Step-by-Step Protocol:

-

Reaction Setup: In a well-ventilated fume hood, a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer is charged with 2-Amino-5-bromo-3-methylpyridine (20.0 g, 0.107 mol) and hydrofluoric acid (40 mL, 48% aq.). The flask is cooled to -5 °C in an ice-salt bath.

-

Diazotization: A solution of sodium nitrite (8.1 g, 0.117 mol) in water (20 mL) is added dropwise via the dropping funnel to the stirred pyridine solution, maintaining the internal temperature below 0 °C.

-

Reaction: After the addition is complete, the reaction mixture is stirred at 0 °C for 1 hour.

-

Work-up: The reaction mixture is carefully poured into a beaker containing crushed ice and neutralized by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extraction: The aqueous mixture is transferred to a separatory funnel and extracted with dichloromethane (3 x 70 mL).

-

Drying and Concentration: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford 5-bromo-2-fluoro-3-methylpyridine as a colorless to pale yellow oil.

Stage 2: Synthesis of this compound

This procedure is based on established protocols for the synthesis of tributylstannyl pyridines via lithium-halogen exchange.[4][5]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 5-bromo-2-fluoro-3-methylpyridine | 190.02 | 10.0 g | 0.0526 |

| n-Butyllithium (2.5 M in hexanes) | 64.06 | 23.1 mL | 0.0579 |

| Tributyltin chloride | 325.49 | 18.8 g (17.1 mL) | 0.0579 |

| Anhydrous tetrahydrofuran (THF) | 72.11 | 150 mL | - |

| Saturated ammonium chloride (NH₄Cl) solution | - | 50 mL | - |

| Diethyl ether | 74.12 | 100 mL | - |

| Anhydrous sodium sulfate (Na₂SO₄) | 142.04 | As needed | - |

Step-by-Step Protocol:

-

Reaction Setup: A 500 mL three-necked round-bottom flask, oven-dried and cooled under a stream of dry nitrogen, is equipped with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a low-temperature thermometer. The flask is charged with 5-bromo-2-fluoro-3-methylpyridine (10.0 g, 0.0526 mol) and anhydrous tetrahydrofuran (150 mL).

-

Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Lithium-Halogen Exchange: n-Butyllithium (23.1 mL, 2.5 M in hexanes, 0.0579 mol) is added dropwise to the stirred solution via the dropping funnel over 30 minutes, ensuring the internal temperature remains below -70 °C. The reaction mixture is stirred at -78 °C for an additional 30 minutes.

-

Stannylation: Tributyltin chloride (17.1 mL, 0.0579 mol) is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to slowly warm to room temperature and stirred for 2 hours.

-

Quenching and Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (50 mL). The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (2 x 50 mL).

-

Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound as a colorless oil.

Mechanistic Rationale and Causality

Diazotization and Fluorination

The initial step involves the conversion of the primary aromatic amine in 2-amino-5-bromo-3-methylpyridine to a diazonium salt using sodium nitrite in the presence of a strong acid, in this case, hydrofluoric acid. The diazonium group is an excellent leaving group and is subsequently displaced by a fluoride ion from the hydrofluoric acid in a Schiemann-type reaction.

Lithium-Halogen Exchange

The core of the second stage is the lithium-halogen exchange reaction. At low temperatures (-78 °C), n-butyllithium, a strong base and nucleophile, preferentially attacks the electrophilic bromine atom on the pyridine ring, rather than acting as a base to deprotonate other positions.[6][7][8] This exchange is typically very fast and results in the formation of a highly reactive aryllithium intermediate and n-butyl bromide. The low temperature is crucial to prevent side reactions, such as deprotonation of the methyl group or reaction with the solvent.

Caption: Key steps in the stannylation reaction.

Stannylation

The newly formed aryllithium species is a potent nucleophile. The subsequent addition of tributyltin chloride, an electrophilic tin reagent, results in the formation of the desired carbon-tin bond, yielding this compound and lithium chloride as a byproduct.

Safety and Handling

Extreme caution must be exercised when handling the reagents involved in this synthesis.

-

Organotin Compounds: Tributyltin derivatives are highly toxic and should be handled with extreme care in a well-ventilated fume hood. They can be absorbed through the skin and are harmful if ingested or inhaled. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, is mandatory. All waste containing organotin compounds must be disposed of according to institutional and environmental regulations.

-

n-Butyllithium: This reagent is pyrophoric and will ignite spontaneously on contact with air. It also reacts violently with water. It must be handled under an inert atmosphere (nitrogen or argon) using syringe and cannula techniques.

-

Hydrofluoric Acid: HF is an extremely corrosive and toxic acid that can cause severe burns to the skin, eyes, and respiratory tract. Contact with skin may not be immediately painful but can result in deep, slow-healing burns. Always use appropriate PPE, including acid-resistant gloves and a face shield, and work in a fume hood specifically designated for HF use. An HF-specific first aid kit, including calcium gluconate gel, must be readily available.

Characterization

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, ¹⁹F, and ¹¹⁹Sn NMR are essential for confirming the structure of the final product and intermediates.

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Conclusion

The synthetic route detailed in this guide provides a reliable and well-precedented method for the preparation of this compound. By understanding the underlying chemical principles and adhering to strict safety protocols, researchers can confidently synthesize this valuable building block for application in drug discovery and development programs. The versatility of this organostannane reagent in Stille cross-coupling reactions opens up a wide range of possibilities for the construction of novel and complex molecular architectures.

References

-

PrepChem. (n.d.). Synthesis of 3-trimethylstannylpyridine. Retrieved from [Link]

-

Organic Syntheses. (n.d.). tributyl[(methoxymethoxy)methyl]stannane. Retrieved from [Link]

- Google Patents. (2013). CN102898358A - Preparation method of fluoropyridine compounds.

-

Organic Syntheses. (n.d.). Preparation of Tributyl(chloromethyl)stannane. Retrieved from [Link]

- Google Patents. (1980). US4234501A - Process for the preparation of organotin compounds.

- Bailey, W. F., & Navickas, V. (2007). The Lithium–Halogen Exchange Reaction in Process Chemistry. In Process Chemistry in the Pharmaceutical Industry, Volume 2 (pp. 205-226). CRC Press.

-

Macmillan Group. (2007). The Mechanism of Lithium-Halogen Exchange. Retrieved from [Link]

-

Lupine Publishers. (2023). Synthesis and Applications of Organotin (IV) Compounds: Mini Review. Retrieved from [Link]

- Google Patents. (2016). KR101652750B1 - Purification method of pyridine and pyridine derivatives.

- Google Patents. (1987). US4650875A - Preparation of (trifluoromethyl)pyridines.

-

MDPI. (2022). Synthesis of Free Organotin (IV) Compounds Containing Nonsteroidal Anti-Inflammatory Drugs and their Immobilisation into Mesoporous Silica. Retrieved from [Link]

-

BYU ScholarsArchive. (2013). LITHIUM-HALOGEN EXCHANGE IN NON-ETHEREAL SOLVENT: EFFICIENT PREPARATION OF 2-BROMO-6-LITHIOPYRIDINE IN DICHLOROMETHANE. Retrieved from [Link]

-

Wikipedia. (n.d.). Organotin chemistry. Retrieved from [Link]

-

ResearchGate. (2013). selective halogen-lithium exchange reactions of 2-(2'-halophenyl)ethyl halides: synthesis of. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Tricyclo[3.3.1.1 3,7 ]decane, 1-fluoro-. Retrieved from [Link]

-

Lupine Publishers. (2018). A Review of Organotin Compounds: Chemistry and Applications. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2,6-DI-tert-BUTYL-4-METHYLPYRIDINE. Retrieved from [Link]

- Google Patents. (2016). CN105669539A - Preparation method of 2-amino-3-fluoropyridine.

-

ResearchGate. (2021). Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5-Bis(trimethylstannyl)tellurophene. Retrieved from [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

- 4. prepchem.com [prepchem.com]

- 5. echemi.com [echemi.com]

- 6. researchgate.net [researchgate.net]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. macmillan.princeton.edu [macmillan.princeton.edu]

An In-Depth Technical Guide to the Safe Handling of Pyridylstannane Reagents

For researchers, scientists, and drug development professionals, pyridylstannane reagents are powerful tools in modern synthetic chemistry, most notably in palladium-catalyzed cross-coupling reactions such as the Stille coupling.[1][2] Their utility, however, is matched by significant toxicological concerns inherent to organotin compounds, compounded by the specific properties of the pyridine moiety. This guide provides a comprehensive framework for the safe handling, use, and disposal of pyridylstannane reagents, grounded in established safety protocols and field-proven insights. Our focus is not merely on procedural steps but on the underlying chemical principles that dictate these precautions, ensuring a self-validating system of laboratory safety.

Hazard Identification and Risk Assessment: A Dual-Threat Profile

Pyridylstannane reagents present a dual toxicological profile, combining the hazards of both organotin compounds and pyridine. A thorough risk assessment is the cornerstone of safe laboratory practice and must be conducted before any new procedure involving these reagents is initiated.[3]

The Organotin Hazard: Neurotoxicity and Immunotoxicity

Organotin compounds are a class of organometallic chemicals characterized by a tin-carbon bond. Their toxicity is primarily dictated by the number and nature of the organic substituents on the tin atom, with tri- and tetra-substituted organotins being the most toxic.[4] Tributyltin derivatives, including pyridyl-substituted variants, are known to be moderately to highly toxic through ingestion, inhalation, and dermal absorption.[5][6]

The primary health effects of organotin exposure include:

-

Neurotoxicity: Trimethyltin and triethyltin compounds are potent neurotoxins. While tributyltins are generally less neurotoxic, they can still pose a significant risk.[7]

-

Immunotoxicity: Tributyltin compounds are known to be potent thymolytic and immunotoxic agents in animal studies.[5]

-

Skin and Eye Irritation: Direct contact can cause severe skin irritation, chemical burns, and eye damage.[5][6]

The Pyridine Hazard: A Volatile and Systemic Toxin

Pyridine, a six-membered aromatic heterocycle, is a flammable liquid with a strong, unpleasant odor.[8] Its primary hazards include:

-

Flammability: Pyridine is a flammable liquid and its vapors can form explosive mixtures with air.[9]

-

Systemic Toxicity: Pyridine can be absorbed through inhalation, ingestion, and skin contact, leading to systemic effects such as nausea, dizziness, headache, and in severe cases, liver and kidney damage.[8]

-

Irritation: It is an irritant to the skin, eyes, and respiratory tract.[8]

The combination of these two hazardous components in a single molecule necessitates a stringent and multi-faceted approach to safety.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

To mitigate the risks associated with pyridylstannane reagents, a combination of robust engineering controls and appropriate personal protective equipment is mandatory.

Engineering Controls: The First Line of Defense

All manipulations of pyridylstannane reagents, including weighing, transferring, and reaction setup, must be conducted in a properly functioning chemical fume hood.[4] The fume hood serves to contain and exhaust harmful vapors, minimizing the risk of inhalation exposure. It is also advisable to work in a designated area of the laboratory for organotin chemistry to prevent cross-contamination.

Personal Protective Equipment (PPE): The Essential Barrier

The following PPE is required when handling pyridylstannane reagents:

| PPE Component | Specification | Rationale |

| Hand Protection | Double-gloving with nitrile or neoprene gloves. | To provide a robust barrier against dermal absorption. The outer glove can be removed immediately in case of contamination. |

| Eye Protection | Chemical splash goggles and a face shield. | To protect against splashes and accidental contact with the eyes and face.[4] |

| Body Protection | A flame-resistant lab coat. | To protect against splashes and potential flash fires. |

| Respiratory Protection | A NIOSH-approved respirator with organic vapor cartridges. | May be required for large-scale operations or in the event of a significant spill, as determined by the risk assessment.[4] |

Synthesis, Purification, and Storage: Maintaining Stability and Purity

The safe handling of pyridylstannane reagents begins with their proper synthesis, purification, and storage. Instability and impurities can lead to unpredictable reactivity and increased risk.

Synthesis of 2-(Tributylstannyl)pyridine: A Representative Protocol

A common method for the synthesis of 2-(tributylstannyl)pyridine involves the reaction of 2-bromopyridine with n-butyllithium followed by quenching with tributyltin chloride. This reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the reaction of the highly reactive organolithium intermediate with atmospheric oxygen and moisture.

Experimental Protocol: Synthesis of 2-(Tributylstannyl)pyridine

-

Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with 2-bromopyridine and anhydrous tetrahydrofuran (THF).

-

Lithiation: The flask is cooled to -78 °C in a dry ice/acetone bath. A solution of n-butyllithium in hexanes is added dropwise via syringe, maintaining the temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1 hour.

-

Stannylation: Tributyltin chloride is added dropwise to the reaction mixture at -78 °C. The mixture is stirred for an additional 3 hours at this temperature.

-

Warm-up: The cooling bath is removed, and the reaction is allowed to warm to room temperature and stirred for 30 minutes.

-

Quenching: The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. This is an exothermic process and should be performed with caution.

-

Work-up: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The use of an inert atmosphere is critical to prevent the highly reactive pyridyllithium intermediate from reacting with oxygen or water, which would lead to the formation of byproducts and a decrease in yield.

-

Low Temperature: The reaction is conducted at -78 °C to control the reactivity of the organolithium reagent and prevent side reactions, such as the decomposition of the pyridyllithium intermediate.

-

Ammonium Chloride Quench: A saturated aqueous solution of ammonium chloride is used to quench the reaction. Ammonium chloride is a weak acid that protonates any remaining organolithium species and hydrolyzes the tin-alkoxide intermediates without causing significant decomposition of the desired product.[10] Using a strong acid could lead to the protonation of the pyridine ring and potential cleavage of the C-Sn bond.[11]

Purification and Stability

Purification of pyridylstannanes is typically achieved by vacuum distillation or column chromatography. It is crucial to minimize their exposure to air and moisture during these processes, as they can undergo hydrolysis and oxidation.

Signs of Decomposition:

-

Appearance of a precipitate: This may indicate the formation of tin oxides or other insoluble byproducts.

-

Discoloration: A change in color may signal decomposition.

-

Changes in NMR spectra: The appearance of new signals or a decrease in the intensity of the desired product signals can indicate decomposition.

Storage

Pyridylstannane reagents should be stored in tightly sealed, amber glass bottles under an inert atmosphere (e.g., in a glovebox or a desiccator with a nitrogen purge).[9] They should be stored in a cool, dry, and well-ventilated area away from strong oxidizing agents and acids.

Safe Use in Chemical Reactions: The Stille Coupling

Pyridylstannanes are most commonly employed in the Stille cross-coupling reaction to form carbon-carbon bonds.[1]

Stille Coupling Reaction Workflow

The following diagram illustrates a typical workflow for a Stille coupling reaction involving a pyridylstannane.

Caption: General workflow for a Stille coupling reaction.

Quenching and Work-up Considerations

After the reaction is complete, it is essential to quench any unreacted organostannane. A common method is to add a saturated aqueous solution of potassium fluoride (KF). The fluoride ions will react with the tin byproducts to form insoluble and less toxic trialkyltin fluorides, which can be removed by filtration.[2]

Emergency Procedures: Preparedness and Response

In the event of a spill or personal exposure, a rapid and informed response is critical.

Spill Management

-

Small Spills (in a fume hood): Absorb the spill with an inert material such as vermiculite or sand. Place the contaminated material in a sealed, labeled container for hazardous waste disposal.

-

Large Spills: Evacuate the area and contact your institution's emergency response team.

Personal Exposure

| Exposure Route | First Aid Measures |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[4] |

| Eye Contact | Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4] |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[12] |

Waste Disposal and Decontamination: Minimizing Environmental Impact

All waste containing pyridylstannane reagents and their byproducts must be treated as hazardous waste.

Waste Segregation and Labeling

All contaminated materials, including glassware, syringes, needles, and absorbent materials, must be placed in a dedicated, clearly labeled, and sealed container for hazardous waste.[4]

Decontamination of Glassware

Glassware that has been in contact with pyridylstannane reagents should be decontaminated before being washed. This can be achieved by rinsing the glassware with a solution of potassium permanganate in aqueous sodium hydroxide, followed by a rinse with a dilute acid (e.g., 1 M HCl) to neutralize the base and dissolve any manganese dioxide formed.

Decontamination Workflow

Caption: Workflow for decontaminating glassware.

Conclusion: A Culture of Safety

Pyridylstannane reagents are indispensable tools in modern organic synthesis, but their use demands a profound respect for their inherent hazards. By understanding the chemical principles that underpin their reactivity and toxicity, and by rigorously adhering to the safety protocols outlined in this guide, researchers can harness the synthetic power of these reagents while ensuring the safety of themselves, their colleagues, and the environment. A proactive and informed approach to safety is not merely a set of rules but a fundamental aspect of scientific integrity and responsible research.

References

-

iChemical. (n.d.). 2-(Tributylstannyl)pyridine. Retrieved from [Link]

-

Collaborative for Health & Environment. (n.d.). Tributyltin. Retrieved from [Link]

- Google Patents. (n.d.). CN105000616A - Method for removing residual pyridine in waste water.

-

PubMed. (n.d.). Biodegradation of pyridine in a completely mixed activated sludge process. Retrieved from [Link]

-

ChemSpec | Bio. (n.d.). Toxicity and speciation analysis of organotin compounds. Retrieved from [Link]

-

GOV.UK. (2024). Pyridine: incident management. Retrieved from [Link]

-

International Scientific Organization. (n.d.). An Overview on Toxicity of Tributyltin. Retrieved from [Link]

-

Reddit. (n.d.). How much ammonium chloride to quench a grignard?. Retrieved from [Link]

-

YouTube. (2024). Grignard reagent and NH4Cl - IIT JAM 2024. Retrieved from [Link]

-

ResearchGate. (n.d.). Removal of Pyridine Derivatives from Aqueous Solution by Activated Carbons Developed from Agricultural Waste Materials. Retrieved from [Link]

-

Research and Reviews. (2020). Cluster Chemistry of Organotin Compounds. Retrieved from [Link]

-

Chemistry Stack Exchange. (2019). What is the role of ammonium chloride in the workup of a Grignard reaction?. Retrieved from [Link]

-

Journal of Pharmaceutical and Allied Sciences. (2023). Synthesis and Applications of Organotin (IV) Compounds: Mini Review. Retrieved from [Link]

-

Lupine Publishers. (2018). A Review of Organotin Compounds: Chemistry and Applications. Retrieved from [Link]

-

PubMed. (n.d.). Understanding the molecular behavior of organotin compounds to design their effective use as agrochemicals: exploration via quantum chemistry and experiments. Retrieved from [Link]

-

Patsnap. (2024). What is the mechanism of Ammonium Chloride?. Retrieved from [Link]

-

Wikipedia. (n.d.). Ammonium chloride. Retrieved from [Link]

- Unknown Source. (n.d.). HYDROLYSIS.

-

ResearchGate. (n.d.). Removal of pyridine using ultrasound assisted and conventional batch adsorption based on tea waste residue as biosorbent. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]

-

NROChemistry. (n.d.). Stille Coupling. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

-

Organic Reactions. (n.d.). The Stille Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Copper(II)-assisted hydrolysis of 2,4,6-tris(2-pyridyl)-1,3,5-triazine. Part 3. Crystal structures of diaqua.... Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Stille Coupling. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of aryl trimethylstannanes from aryl halides: an efficient photochemical method. Retrieved from [Link]

-

PubMed. (n.d.). Thermal Stability and Thermodynamic Properties of Hybrid Proton-Conducting Polyaryl Etherketones. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanism of the Stille Reaction Catalyzed by Palladium Ligated to Arsine Ligand: PhPdI(AsPh 3 )(DMF) Is the Species Reacting with Vinylstannane in DMF. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 5.4: Hydrolysis Reactions. Retrieved from [Link]

-

ResearchGate. (n.d.). Preparation of aryl stannanes via aryl radicals.. Retrieved from [Link]

-

Wiley. (n.d.). Practical Organic Synthesis: A Student's Guide. Retrieved from [Link]

-

MDPI. (n.d.). Thermal Post-Cross-Linking of Siloxane/Silsesquioxane Hybrids with Polycyclic Aromatic Units for Tailored Softening Behavior in High-Temperature Applications. Retrieved from [Link]

-

ResearchGate. (n.d.). A Practical Method for the Disposal of Organotin Residues from Reaction Mixtures. Retrieved from [Link]

-

Wiley. (n.d.). Practical Organic Synthesis: A Student's Guide. Retrieved from [Link]

-

ResearchGate. (n.d.). On the Thermal Stability of Aryl Groups Chemisorbed on Graphite. Retrieved from [Link]

-

Shandong Look Chemical. (2020). An efficient method for removing organotin impurities. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanism of Hydrolysis of 2,2-Disubstituted Silocanes and Germocanes and 1-Substituted Silatranes and Germatranes. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). The hydrolysis of 2-bromo-2-methylpropane. Retrieved from [Link]

Sources

- 1. Stille Coupling [organic-chemistry.org]

- 2. Stille Coupling | NROChemistry [nrochemistry.com]

- 3. orgsyn.org [orgsyn.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. healthandenvironment.org [healthandenvironment.org]

- 6. iscientific.org [iscientific.org]

- 7. tandfonline.com [tandfonline.com]

- 8. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. What is the mechanism of Ammonium Chloride? [synapse.patsnap.com]

- 12. 2-(Tributylstannyl)pyridine, CAS No. 17997-47-6 - iChemical [ichemical.com]

The Strategic Role of Fluorinated Pyridylstannanes in Modern Drug Discovery: A Technical Guide

Introduction: The Unparalleled Advantage of Fluorine in Pyridine Scaffolds

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become an indispensable tool for fine-tuning molecular properties to enhance therapeutic efficacy.[1] The pyridine motif, a cornerstone in a vast array of pharmaceuticals, offers a versatile scaffold for molecular design.[2] When combined, the fluorinated pyridine unit becomes a powerful building block in drug discovery, offering a unique confluence of properties that can dramatically improve a compound's metabolic stability, binding affinity, and bioavailability.[3] This guide provides an in-depth exploration of fluorinated pyridylstannanes, a class of reagents that serve as critical linchpins in the synthesis of complex, fluorinated pyridine-containing molecules.

Fluorinated pyridylstannanes are organotin compounds that merge the desirable electronic properties of a fluorinated pyridine ring with the synthetic versatility of an organostannane. They are primarily employed in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction, to forge new carbon-carbon bonds.[4] This allows for the direct and often stereospecific introduction of the fluorinated pyridine moiety into a wide range of molecular architectures, a crucial step in the late-stage functionalization of drug candidates. The electron-withdrawing nature of fluorine can significantly influence the reactivity of the pyridine ring and the stannane, a factor that must be carefully considered in reaction design. This guide will delve into the commercial availability of these valuable reagents, provide insights into their synthesis, and offer detailed protocols for their application, empowering researchers and drug development professionals to leverage the full potential of fluorinated pyridylstannanes in their synthetic endeavors.

Commercial Availability of Key Fluorinated Pyridylstannanes

A growing number of fluorinated pyridylstannanes are commercially available, providing researchers with direct access to these valuable building blocks. Major chemical suppliers offer a range of substitution patterns, allowing for the strategic placement of fluorine and the stannyl group to suit diverse synthetic needs. The following table summarizes some of the key commercially available fluorinated pyridylstannanes, providing a snapshot of the readily accessible chemical space for drug discovery programs.

| Compound Name | CAS Number | Molecular Formula | Key Suppliers |

| 3-Fluoro-5-(tributylstannyl)pyridine | 871942-19-7 | C₁₇H₃₀FNSn | Sigma-Aldrich, Fisher Scientific[3] |

| 2-Fluoro-4-methyl-5-(tributylstannyl)pyridine | 1245816-06-1 | C₁₈H₃₂FNSn | Sigma-Aldrich, Fisher Scientific[5][6] |

| 2-Fluoro-4-(tributylstannyl)pyridine | 457061-31-3 | C₁₇H₃₀FNSn | Sigma-Aldrich[7] |

| 5-Tributylstannyl-2-(trifluoromethyl)pyridine | 1204580-76-6 | C₁₈H₃₀F₃NSn | Sigma-Aldrich |

Synthetic Strategies: Accessing Fluorinated Pyridylstannanes

While an increasing number of fluorinated pyridylstannanes are commercially available, the synthesis of novel or specialized derivatives remains a crucial aspect of research and development. The most common and effective strategy for the preparation of these compounds involves the regioselective metalation of a fluorinated pyridine followed by quenching with a trialkyltin electrophile, typically tributyltin chloride.

Core Principle: Directed Ortho-Metalation (DoM) and Halogen-Metal Exchange

The key to successfully synthesizing fluorinated pyridylstannanes lies in the ability to selectively deprotonate the fluoropyridine ring at a specific position. Two primary methods are employed:

-

Directed Ortho-Metalation (DoM): This powerful technique utilizes a directing group on the pyridine ring to guide a strong base, usually an organolithium reagent, to deprotonate the adjacent ortho position.[8][9] The directing group, often a Lewis basic moiety, coordinates to the lithium cation, bringing the base into close proximity for proton abstraction.[8]

-

Halogen-Metal Exchange: In cases where a suitable directing group is absent, a halogen-metal exchange can be employed.[10] A halogenated fluoropyridine (e.g., a bromo- or iodo-substituted fluoropyridine) is treated with an organolithium reagent at low temperature. The greater electropositivity of lithium drives the exchange of the halogen atom for a lithium atom, generating the desired lithiated intermediate.

Once the lithiated fluoropyridine is formed in situ, it is a potent nucleophile that readily reacts with an electrophilic tin source, such as tributyltin chloride, to afford the target fluorinated pyridylstannane.

Detailed Synthetic Protocol: Preparation of 2,6-Dimethyl-4-(tributylstannyl)pyridine

The following protocol is an adapted example from a reliable synthetic procedure, illustrating the practical application of the halogen-metal exchange strategy. This specific example prepares a dimethylated pyridylstannane, but the principles are directly applicable to fluorinated analogues.

Materials:

-

4-Bromo-2,6-lutidine

-

Anhydrous diethyl ether

-

n-Butyllithium (solution in hexanes)

-

Tributyltin chloride

-

Dry ice/acetone bath

-

Nitrogen atmosphere apparatus

-

Standard glassware for anhydrous reactions

Step-by-Step Procedure:

-

Reaction Setup: Charge a flame-dried 22 L flask with 4-bromo-2,6-lutidine (740 g) and anhydrous diethyl ether (10.0 L).

-

Cooling: Cool the reaction mixture to -60 °C using a dry ice/acetone bath under a nitrogen atmosphere.

-

Lithiation: Add a solution of n-butyllithium (4.0 moles) dropwise over 1 hour, maintaining the internal temperature below -58 °C. The formation of an orange-yellow precipitate will be observed.

-

Stirring: After the addition is complete, continue stirring the mixture in the cold bath for an additional 15 minutes.

-

Stannylation: Add tributyltin chloride (1280 g) dropwise over 2 hours, maintaining the temperature between -60 °C and -57 °C. The precipitate will dissolve, forming a solution.

-

Warming: Stir the reaction mixture in the cold bath for 45 minutes, then allow it to slowly warm to 20 °C over 2 hours.

-

Workup: Add a filter aid (e.g., Super-Cel, 100 g) to the reaction mixture and filter to remove the precipitated lithium chloride.

-

Extraction and Concentration: Wash the filter cake with diethyl ether (2 x 500 mL). Concentrate the combined filtrates to dryness to obtain the product.

Causality Behind Experimental Choices:

-

Anhydrous Conditions and Inert Atmosphere: Organolithium reagents are extremely reactive towards water and oxygen. The use of flame-dried glassware, anhydrous solvents, and a nitrogen atmosphere is critical to prevent quenching of the reagents and ensure high yields.

-

Low Temperature: The lithiation and halogen-metal exchange steps are highly exothermic and are performed at low temperatures (-60 °C to -78 °C) to control the reaction rate, prevent side reactions (such as addition to the pyridine ring), and ensure the stability of the lithiated intermediate.

-

Slow Addition: The dropwise addition of the n-butyllithium and tributyltin chloride helps to maintain a controlled reaction temperature and prevent localized overheating.

Application in Drug Discovery: The Stille Cross-Coupling Reaction

The primary application of fluorinated pyridylstannanes in drug discovery is their use in the Stille cross-coupling reaction.[4] This palladium-catalyzed reaction forms a new carbon-carbon bond between the fluorinated pyridine ring and an organic electrophile (typically an aryl or vinyl halide or triflate).[11] The Stille reaction is highly valued for its tolerance of a wide range of functional groups, making it ideal for the late-stage modification of complex molecules.

Mechanistic Insights and the Role of Fluorine

The catalytic cycle of the Stille reaction involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic electrophile (R¹-X) to form a Pd(II) intermediate.[12]

-

Transmetalation: The organic group from the fluorinated pyridylstannane (R²) is transferred to the palladium center, displacing the halide and forming a new Pd(II) complex. This is often the rate-determining step.[13]

-

Reductive Elimination: The two organic groups (R¹ and R²) are coupled together, forming the desired product and regenerating the Pd(0) catalyst.[12]

The presence of an electron-withdrawing fluorine atom on the pyridine ring can influence the transmetalation step. While a comprehensive mechanistic understanding is still evolving, it is generally observed that electron-deficient heteroaryl stannanes, such as fluorinated pyridylstannanes, can exhibit slower rates of transmetalation compared to their electron-rich counterparts. To overcome this, additives are often employed to accelerate the reaction.

-

Copper(I) Salts (e.g., CuI): Copper(I) iodide is a common additive in Stille couplings. It is believed to act as a co-catalyst, potentially facilitating the transmetalation step through the formation of a more reactive organocopper intermediate.[4]

-

Fluoride Sources (e.g., CsF): Cesium fluoride can activate the organostannane by forming a hypervalent tin species, which is more nucleophilic and can accelerate the transmetalation step.[4]

Detailed Experimental Protocol: Stille Coupling of a Fluorinated Pyridylstannane

The following is a representative protocol for a Stille cross-coupling reaction, adapted from established methodologies.[14]

Materials:

-

Aryl or heteroaryl halide (e.g., 4-bromoanisole)

-

Fluorinated pyridylstannane (e.g., 3-fluoro-5-(tributylstannyl)pyridine)

-

Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

-

Anhydrous and degassed solvent (e.g., DMF)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for anhydrous reactions

Step-by-Step Procedure:

-

Reaction Setup: To a dry Schlenk tube, add the aryl halide (1.0 equiv), the fluorinated pyridylstannane (1.2 equiv), and the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.05 equiv).

-

Inert Atmosphere: Seal the tube and degas the mixture by subjecting it to three cycles of vacuum and backfilling with argon or nitrogen.

-

Solvent Addition: Add anhydrous and degassed DMF via syringe.

-

Reaction: Stir the reaction mixture at an elevated temperature (e.g., 80 °C) for the required time (typically 8-24 hours), monitoring the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Self-Validation and Trustworthiness:

The protocols described herein are based on well-established and peer-reviewed synthetic methodologies. The success of these reactions is readily verifiable through standard analytical techniques such as Thin Layer Chromatography (TLC) for reaction monitoring, and Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the characterization and purity assessment of the final product. The expected outcome is the formation of the cross-coupled product with the concomitant formation of tributyltin halide as a byproduct, which is typically removed during the purification step.

Conclusion

Fluorinated pyridylstannanes are indispensable reagents in the modern synthetic chemist's toolbox, particularly within the realm of drug discovery and development. Their commercial availability, coupled with robust and reliable synthetic routes, provides a direct and versatile means of introducing the valuable fluorinated pyridine scaffold into complex molecular targets. The Stille cross-coupling reaction stands as the premier application for these reagents, offering a functional group tolerant and highly effective method for C-C bond formation. By understanding the underlying principles of their synthesis and application, as well as the mechanistic nuances of the Stille reaction, researchers can confidently and effectively employ fluorinated pyridylstannanes to accelerate the discovery of next-generation therapeutics.

References

-

MDPI. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. [Link]

-

University of Windsor. The Mechanisms of the Stille Reaction. [Link]

-

Common Organic Chemistry. Stille Reaction (Palladium Catalyzed Coupling). [Link]

-

Organic Chemistry Portal. Stille Coupling. [Link]

-

Organic Reactions. The Stille Reaction. [Link]

-

Wikipedia. Stille reaction. [Link]

-

Zeitschrift für Naturforschung B. Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. [Link]

-

Chemistry LibreTexts. Stille Coupling. [Link]

-

Baran Lab. Directed Metalation: A Survival Guide. [Link]

-

PrepChem.com. Synthesis of g) 2,6-Dimethyl-4-(tributylstannyl)pyridine. [Link]

Sources

- 1. Problematic ArF–Alkynyl Coupling with Fluorinated Aryls. From Partial Success with Alkynyl Stannanes to Efficient Solutions via Mechanistic Understanding of the Hidden Complexity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Sigma Aldrich 3-Fluoro-5-(tributylstannyl)pyridine 5 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 4. Stille Coupling [organic-chemistry.org]

- 5. Sigma Aldrich 2-Fluoro-4-methyl-5-(tributylstannyl)pyridine 5 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 6. 2-Fluoro-4-methyl-5-(tributylstannyl)pyridine AldrichCPR 1245816-06-1 [sigmaaldrich.com]

- 7. Preparation of Fluoroalkenes via the Shapiro Reaction: Direct Access to Fluorinated Peptidomimetics [organic-chemistry.org]

- 8. baranlab.org [baranlab.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. znaturforsch.com [znaturforsch.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Stille reaction - Wikipedia [en.wikipedia.org]

- 13. uwindsor.ca [uwindsor.ca]

- 14. Stille Reaction (Palladium Catalyzed Coupling) [commonorganicchemistry.com]

Physical properties of Tributyl-(6-fluoro-5-methyl-3-pyridyl)stannane

An In-depth Technical Guide to the Physical Properties of Tributyl-(6-fluoro-5-methyl-3-pyridyl)stannane

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the known and predicted physical properties of this compound, a key organometallic intermediate in modern synthetic chemistry. As direct experimental data for this specific compound is not extensively available in the public domain, this document combines established data from chemical databases with expert analysis of its structural characteristics to offer valuable insights for its application in research and development.

Introduction and Strategic Importance

This compound is a member of the versatile class of organostannane reagents. Its strategic importance lies in its utility as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Stille coupling. The presence of a fluorinated and methylated pyridine ring makes it a valuable building block for the synthesis of complex heterocyclic molecules, which are prevalent in pharmaceuticals and agrochemicals. The fluorine and methyl substituents allow for fine-tuning of the electronic and steric properties of the resulting coupled products, influencing their biological activity and pharmacokinetic profiles. Understanding the physical properties of this reagent is paramount for its effective handling, storage, and application in controlled synthetic protocols.

Chemical Structure and Identification

A precise understanding of the molecular architecture is fundamental to predicting the reactivity and physical behavior of this compound.

Caption: Chemical structure of this compound.

| Identifier | Value | Source |

| IUPAC Name | tributyl-(6-fluoro-5-methyl-3-pyridinyl)stannane | [1] |

| CAS Number | 405556-98-1 | [1] |

| Molecular Formula | C18H32FNSn | [1] |

| Molecular Weight | 400.2 g/mol | [1] |

| InChI | InChI=1S/C6H5FN.3C4H9.Sn/c1-5-3-2-4-8-6(5)7;31-3-4-2;/h3-4H,1H3;31,3-4H2,2H3; | [1] |

| InChIKey | RQUAKCLDWVTFDN-UHFFFAOYSA-N | [1] |

| SMILES | CCCC(CCCC)C1=CN=C(C(=C1)C)F | [1] |

Tabulated Physical Properties

| Property | Value/Prediction | Basis of Information |

| Physical State | Likely a solid at 25 °C | Analogy to similar compounds such as 3-Fluoro-5-(tributylstannyl)pyridine and 6-Fluoro-2-(tributylstannyl)pyridine which are solids. |

| Melting Point | Not available | Experimental determination required. |

| Boiling Point | Not available | Likely high boiling point with decomposition under atmospheric pressure, typical for organotin compounds of this molecular weight. |

| Density | ~1.1 - 1.2 g/mL | Estimated based on the density of similar organotin compounds like 2-(Tributylstannyl)pyridine (1.137 g/mL at 25 °C). |

| Solubility | Expected to be soluble in common organic solvents (e.g., THF, toluene, dichloromethane) and insoluble in water. | General solubility behavior of tributyltin compounds. |

| Purity | Commercially available at ≥96% | [2] |

| Storage | Recommended storage at room temperature. | [2] |

Theoretical Spectroscopic Analysis

While experimental spectra for this compound are not publicly available, a theoretical analysis of its expected NMR signatures provides a framework for its characterization.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be complex due to the various alkyl and aromatic protons.

-

Aromatic Region (δ 7.0-8.5 ppm): Two signals corresponding to the two protons on the pyridine ring. The chemical shifts will be influenced by the fluorine, methyl, and tributylstannyl substituents.

-

Methyl Protons (δ 2.0-2.5 ppm): A singlet corresponding to the methyl group on the pyridine ring.

-

Tributyl Protons (δ 0.8-1.6 ppm): A series of overlapping multiplets corresponding to the butyl groups attached to the tin atom. These will include a triplet for the terminal methyl groups and multiplets for the methylene groups.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for the pyridine ring carbons and the butyl group carbons.

-

Aromatic Carbons (δ 120-170 ppm): Five signals for the carbons of the pyridine ring. The carbon attached to the fluorine will exhibit a large one-bond C-F coupling constant.

-

Methyl Carbon (δ 15-25 ppm): A single resonance for the methyl group.

-

Butyl Carbons (δ 10-30 ppm): Four distinct signals for the four different carbons of the tributyl groups.

¹⁹F NMR Spectroscopy

The fluorine NMR spectrum is expected to show a single resonance for the fluorine atom on the pyridine ring. The chemical shift will be characteristic of a fluorine atom attached to an aromatic ring.

¹¹⁹Sn NMR Spectroscopy

The tin NMR spectrum should exhibit a single resonance. The chemical shift will be in the typical range for tetraorganostannanes and will be sensitive to the electronic environment of the tin atom.

Proposed Experimental Workflow for Synthesis and Characterization

The following outlines a plausible, though not experimentally verified for this specific compound, workflow for the synthesis and characterization of this compound, based on established organometallic chemistry principles.

Caption: Proposed workflow for the synthesis and characterization.

Representative Synthetic Protocol

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with 3-bromo-6-fluoro-5-methylpyridine and anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

-

Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (in hexanes) is added dropwise via syringe, and the mixture is stirred at -78 °C for 1 hour.

-

Stannylation: Tributyltin chloride is added dropwise to the reaction mixture at -78 °C. The reaction is allowed to slowly warm to room temperature and stirred overnight.

-

Workup: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Protocol for Physical Property Determination

-

Melting Point: The melting point of the purified solid would be determined using a standard melting point apparatus.

-

Solubility: The solubility would be assessed by adding a small, known amount of the compound to a measured volume of various solvents at room temperature and observing for dissolution.

-

Spectroscopic Analysis: NMR spectra would be acquired on a high-field NMR spectrometer using deuterated chloroform as the solvent.[3] High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Safety, Handling, and Storage

Organotin compounds are known for their toxicity and should be handled with extreme care in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves.

-

Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place. A commercial supplier suggests room temperature storage for this compound.[2]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in the development of novel chemical entities. While comprehensive experimental data on its physical properties is limited, this guide provides a robust framework based on its chemical structure and analogies to related compounds. The proposed synthetic and characterization workflows offer a practical starting point for researchers. It is imperative that the predicted properties are validated through rigorous experimental investigation to ensure the safe and effective use of this important reagent.

References

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Fluoro-3-methyl-5-(tributylstannyl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). 2-Fluoro-3-methyl-5-(tributylstannyl)pyridine, min 96%. Retrieved from [Link]

Sources

An In-Depth Technical Guide to Organostannanes in Cross-Coupling Reactions for Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Relevance of the Stille Reaction

In the vast and ever-evolving landscape of synthetic organic chemistry, the formation of carbon-carbon bonds remains a cornerstone of molecular construction. Among the pantheon of palladium-catalyzed cross-coupling reactions, the Stille reaction, which utilizes organostannanes (or organotin compounds), has carved out a significant and enduring niche. First reported by John Kenneth Stille in the late 1970s, this powerful transformation has proven to be an indispensable tool for the synthesis of complex organic molecules, ranging from natural products to pharmaceuticals.[1][2][3] This guide aims to provide a comprehensive technical overview of the Stille reaction, from its fundamental mechanistic underpinnings to its practical applications in the pharmaceutical industry. We will delve into the nuances of experimental design, the critical aspects of purification, and the all-important considerations of safety and toxicity. Furthermore, we will explore the strategic advantages and disadvantages of the Stille coupling in comparison to other prominent cross-coupling methodologies, offering a well-rounded perspective for the modern synthetic chemist.

The Mechanistic Heart of the Matter: The Catalytic Cycle

The Stille reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][4] Understanding this cycle is paramount to troubleshooting and optimizing reaction conditions. The three key elementary steps are: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition: The Initiation

The catalytic cycle commences with the oxidative addition of an organic halide or pseudohalide to a 14-electron Pd(0) complex, which is the active catalytic species.[4] This step results in the formation of a 16-electron Pd(II) species. The reactivity of the organic electrophile generally follows the order of I > Br > OTf >> Cl, a trend that is crucial for chemoselective couplings.[1] While a concerted mechanism is generally accepted for sp²-hybridized halides, an SN2-type mechanism can be operative for sp³-hybridized electrophiles.[1]

Transmetalation: The Key Exchange

Following oxidative addition, the crucial transmetalation step occurs, where the organostannane transfers one of its organic groups to the palladium center, displacing the halide or pseudohalide.[1][4] This is often the rate-determining step of the reaction. The rate of transmetalation is influenced by several factors, including the nature of the transferring group on the organostannane, the ligands on the palladium catalyst, and the solvent.

The relative transfer rates for different organic groups on the tin atom are approximately: alkynyl > alkenyl > aryl > allyl ≈ benzyl > alkyl. This predictable reactivity allows for the use of "non-transferable" groups, typically butyl or methyl, on the organostannane to ensure that the desired organic fragment is selectively transferred.

Reductive Elimination: The Productive Conclusion

The final step of the catalytic cycle is reductive elimination, where the two organic groups on the palladium(II) complex couple and are expelled as the desired product. This process regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][4] For reductive elimination to occur, the two organic fragments must be cis to each other on the palladium center.

Caption: The catalytic cycle of the Stille cross-coupling reaction.

The Practitioner's Toolkit: Key Reaction Parameters

Mastery of the Stille reaction lies in the judicious selection of reaction parameters. These choices directly impact reaction efficiency, yield, and purity.

The Palladium Catalyst and Ligands

A variety of palladium sources can be employed, including Pd(0) complexes like Pd(PPh₃)₄ and Pd₂(dba)₃, as well as Pd(II) precatalysts such as Pd(OAc)₂ and PdCl₂(PPh₃)₂, which are reduced in situ to the active Pd(0) species.[4]

The choice of ligand is critical and can profoundly influence the reaction outcome. Phosphine ligands are the most common, and their electronic and steric properties can be tuned to optimize the reaction. Electron-rich and bulky ligands generally accelerate the oxidative addition step, while less donating ligands can favor the transmetalation and reductive elimination steps.[1] The optimal ligand often represents a compromise to balance the rates of the different steps in the catalytic cycle.

| Ligand Class | Examples | General Effect on Stille Coupling |

| Electron-Rich, Bulky Phosphines | P(t-Bu)₃, XPhos | Accelerate oxidative addition, can be beneficial for less reactive electrophiles. |

| Less Donating Phosphines | PPh₃, AsPh₃ | Can enhance the rate of transmetalation and reductive elimination. |

| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors that can form highly stable and active catalysts. |

The Solvent: More Than Just a Medium

The choice of solvent is crucial and can significantly impact reaction rates and yields. Polar aprotic solvents such as DMF, NMP, and THF are commonly used.[2] The polarity of the solvent can influence the rate of the catalytic steps, with more polar solvents often accelerating the reaction.[5][6][7] However, the optimal solvent is substrate-dependent, and screening of different solvents is often necessary for optimization.

The Role of Additives: Accelerating and Assisting

Additives can have a dramatic effect on the Stille reaction. The most common and impactful additives are copper(I) salts, such as CuI.[8] Copper(I) iodide is believed to act as a scavenger for free phosphine ligands, which can inhibit the transmetalation step.[9] In some cases, it may also facilitate the transmetalation by forming a more reactive organocopper intermediate.[8] The synergistic effect of using CuI in combination with a fluoride source like cesium fluoride (CsF) has been shown to significantly enhance reaction efficiency, particularly for challenging substrates.[8]

Lithium chloride (LiCl) is another frequently used additive. It is thought to accelerate the reaction by stabilizing the transition state of the oxidative addition and by increasing the polarity of the solvent, which can enhance the rate of transmetalation.[10]

In the Trenches: A Generalized Experimental Protocol

The following is a generalized, step-by-step protocol for a typical Stille cross-coupling reaction. It is intended as a starting point and should be optimized for specific substrates.

Reagents and Equipment

-

Reactants: Organic halide/pseudohalide, Organostannane

-

Catalyst: Palladium source (e.g., Pd(PPh₃)₄)

-

Solvent: Anhydrous, degassed solvent (e.g., toluene, DMF)

-

Additives (optional): CuI, LiCl

-

Equipment: Schlenk flask or oven-dried round-bottom flask, magnetic stirrer, inert gas supply (argon or nitrogen), heating mantle, and standard laboratory glassware.

Reaction Setup and Execution

-

Inert Atmosphere: To a flame-dried or oven-dried Schlenk flask under an inert atmosphere of argon or nitrogen, add the organic halide (1.0 eq), the palladium catalyst (typically 1-5 mol%), and any solid additives (e.g., CuI, LiCl).

-

Solvent Addition: Add the anhydrous, degassed solvent via syringe.

-

Organostannane Addition: Add the organostannane reagent (typically 1.1-1.5 eq) to the reaction mixture via syringe.

-

Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically ranging from 40°C to 110°C). Monitor the progress of the reaction by TLC or GC-MS until the starting material is consumed.[1]

Caption: A generalized workflow for a Stille cross-coupling experiment.

Work-up and the Challenge of Purification

A significant drawback of the Stille reaction is the toxicity of the organotin byproducts and the difficulty in their removal.[4] A standard work-up procedure involves cooling the reaction mixture, diluting it with an organic solvent, and then performing an aqueous wash. To specifically target the removal of tin byproducts, the following methods are highly effective:

-

Aqueous Potassium Fluoride (KF) Wash: Washing the organic layer with a saturated aqueous solution of KF is a common and effective method.[11] The fluoride ions react with the tin byproducts to form insoluble and easily filterable organotin fluorides.

-

Modified Silica Gel Chromatography: For challenging separations, column chromatography using silica gel treated with a base can be very effective. A stationary phase composed of 10% w/w anhydrous potassium carbonate (K₂CO₃) in silica gel has been shown to reduce organotin impurities to ppm levels.[2][3] Alternatively, adding 2-5% triethylamine to the eluent during standard silica gel chromatography can also aid in the retention of tin residues on the column.[11]

The Stille Reaction in Drug Discovery and Development

The Stille reaction's broad functional group tolerance and mild reaction conditions have made it a valuable tool in the synthesis of pharmaceutically relevant molecules.[3][4] It has been employed in the total synthesis of numerous natural products with biological activity and in the construction of key intermediates for drug candidates.